1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide
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Overview
Description
1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide is a complex organic compound that features a thienyl group, a chlorophenyl group, and a piperidinecarboxamide moiety
Preparation Methods
The synthesis of 1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Intermediate: The initial step involves the synthesis of the thienyl intermediate through a series of reactions, including halogenation and cyclization.
Coupling with Chlorophenyl Group: The thienyl intermediate is then coupled with a chlorophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of Piperidinecarboxamide: The final step involves the formation of the piperidinecarboxamide moiety through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions depend on the specific conditions and reagents used, but typically include sulfoxides, sulfones, alcohols, and substituted derivatives.
Scientific Research Applications
1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds with specific properties.
Mechanism of Action
The mechanism of action of 1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to Receptors: It may bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting various biochemical processes within the cell.
Modulation of Gene Expression: It may influence the expression of specific genes, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds containing the thiophene ring, which exhibit a range of biological activities and are used in various applications.
Chlorophenyl Compounds: Molecules with a chlorophenyl group, known for their diverse chemical reactivity and potential therapeutic uses.
Piperidinecarboxamide Derivatives: Compounds with a piperidinecarboxamide moiety, which are studied for their pharmacological properties and potential as drug candidates.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-(2-chlorophenyl)thiophene-2-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c18-13-4-2-1-3-12(13)14-5-6-15(23-14)17(22)20-9-7-11(8-10-20)16(19)21/h1-6,11H,7-10H2,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBDPQILIQFOAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(S2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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